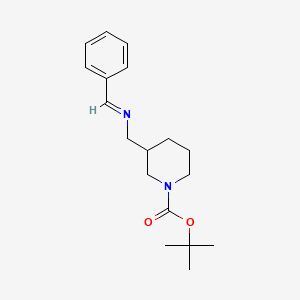

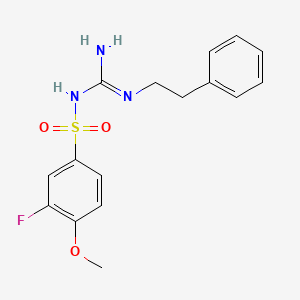

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various piperidine derivatives, which are often used in the synthesis of biologically active compounds, including proteinkinase inhibitors, nociceptin antagonists, and anticancer drugs. Piperidine structures are prevalent in pharmaceutical chemistry due to their presence in a variety of therapeutic agents.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from various piperidine-based precursors. For example, the asymmetric synthesis of a piperidine derivative used as a key intermediate for a proteinkinase inhibitor starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves a 49% overall yield . Another study reports the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, with an enantiomeric excess of over 98% . These methods suggest potential industrial applications due to their mild conditions and high yields.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to predict and confirm the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including diastereoselective reductions, isomerizations, and condensation reactions. These reactions are crucial for modifying the piperidine core to introduce different functional groups that are essential for the biological activity of the final compounds. For example, a tert-butyl piperazine derivative was synthesized through amination, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in pharmaceutical formulations. The thermal stability and reactivity can be assessed through thermal analyses, while spectroscopic techniques provide insights into the electronic and structural characteristics of the compounds .

科学的研究の応用

Synthesis and Pharmaceutical Applications

- tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of small molecule anticancer drugs, highlighting its crucial role in developing therapies targeting the PI3K/AKT/mTOR pathway, which is significant for cell growth and survival. The efficient synthesis methods for such intermediates are vital for advancing cancer treatment options (Zhang et al., 2018).

- It also plays a role in creating intermediates for nociceptin antagonists, compounds that could potentially treat a variety of conditions due to their role in pain modulation (Jona et al., 2009).

Anticancer and Antimicrobial Agents

- Research into metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes has shown that derivatives of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate, among others, exhibit significant anticancer and antimicrobial properties. These findings underscore the compound's potential in developing new therapeutic agents (Ray et al., 2007).

Chemical Synthesis and Structural Studies

- The compound is utilized in synthesizing diverse chemical structures, demonstrating its flexibility as a precursor or intermediate in organic synthesis. Such applications include the development of novel azetidin-2-ones and the transformation into various piperidine-3-carboxylates, showcasing its utility in synthesizing compounds with potential biological activities (D’hooghe et al., 2008).

Contribution to Heterocyclic Chemistry

- Furthermore, its involvement in the synthesis of heterocyclic compounds, such as pyridinones and their derivatives, highlights its significance in exploring new chemical entities that could have various pharmaceutical applications. These contributions are crucial for discovering new drugs and understanding chemical reactions (Shatsauskas et al., 2017).

Safety and Hazards

The safety data sheet for “tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

tert-butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-7-10-16(14-20)13-19-12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,7,10-11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEFLGAWUZYHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl chloride](/img/structure/B2515691.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)